molecular formula C11H15N3O2 B15218350 2-(4-(Pyridin-2-yl)piperazin-1-yl)acetic acid

2-(4-(Pyridin-2-yl)piperazin-1-yl)acetic acid

Cat. No.: B15218350
M. Wt: 221.26 g/mol
InChI Key: XRVADMWTIGGKQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(Pyridin-2-yl)piperazin-1-yl)acetic acid is an organic compound that features a piperazine ring substituted with a pyridine moiety and an acetic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Pyridin-2-yl)piperazin-1-yl)acetic acid typically involves the reaction of pyridine-2-amine with piperazine in the presence of a suitable catalyst. The resulting intermediate is then reacted with chloroacetic acid to yield the final product. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and bases like triethylamine (TEA) to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 2-(4-(Pyridin-2-yl)piperazin-1-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(4-(Pyridin-2-yl)piperazin-1-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(Pyridin-2-yl)piperazin-1-yl)acetic acid involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 2-(4-(Pyridin-2-yl)piperazin-1-yl)acetic acid is unique due to its specific combination of a pyridine ring, piperazine ring, and acetic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

2-(4-pyridin-2-ylpiperazin-1-yl)acetic acid

InChI

InChI=1S/C11H15N3O2/c15-11(16)9-13-5-7-14(8-6-13)10-3-1-2-4-12-10/h1-4H,5-9H2,(H,15,16)

InChI Key

XRVADMWTIGGKQI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(=O)O)C2=CC=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.